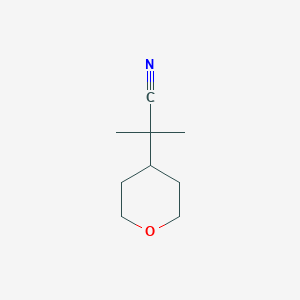
2-(Chloromethyl)pent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)pent-1-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pent-1-ene can be synthesized through several methods. One common method involves the chlorination of pent-1-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or alkoxide ions under basic conditions.
Elimination Reactions: Often require strong bases such as potassium tert-butoxide or sodium hydride.
Addition Reactions: Usually occur in the presence of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of dihalides or halohydrins.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)pent-1-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond. In addition reactions, the double bond reacts with electrophiles to form new bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)pent-1-ene: Similar structure but with a bromine atom instead of chlorine.
2-(Iodomethyl)pent-1-ene: Similar structure but with an iodine atom instead of chlorine.
2-(Fluoromethyl)pent-1-ene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)pent-1-ene is unique due to the specific reactivity of the chlorine atom, which can participate in a wide range of chemical reactions. The presence of the double bond also allows for additional reactivity, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H11Cl |
|---|---|
Peso molecular |
118.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)pent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-3-4-6(2)5-7/h2-5H2,1H3 |
Clave InChI |
UZINVYZHXQTKDN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)


![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)








